molecular formula C12H21NO4 B3007912 2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid CAS No. 2126144-57-6

2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid

Cat. No. B3007912
CAS RN: 2126144-57-6
M. Wt: 243.303
InChI Key: DSMQYTCHWMLLLA-RKDXNWHRSA-N
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Description

The compound “2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid” is a type of pyrrolidine carboxylic acid . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Quantum Chemical Investigations

The compound's molecular properties have been explored using quantum chemical calculations. This includes studying electronic properties like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities (Bouklah et al., 2012).

Synthesis of Novel Derivatives

New derivatives of 2-(pyrrolidine-3-yl)acetic acid have been synthesized, serving as cyclic γ-aminobutyric acid analogues. These derivatives show potential in the field of medicinal chemistry (Petz et al., 2019).

Application in Organocatalysis

β-Homoproline derivatives, including 2-hydroxy-2-(pyrrolidin-2-yl)acetic acids, have been synthesized and used as organocatalysts in asymmetric aldol reactions. Their performance indicates significant potential in catalysis and synthetic organic chemistry (Hiraga et al., 2011).

Luminescent Properties

The luminescent properties of substituted pyrrolidine compounds have been studied, highlighting their potential use in metal sensing and as laser dyes. These studies contribute to the development of new materials for optical applications (Grummt et al., 2007).

Sphingosine-1-Phosphate Receptor Agonism

2-Aryl(pyrrolidin-4-yl)acetic acids, structurally related to the compound , have been synthesized and evaluated as potent agonists of sphingosine-1-phosphate (S1P) receptors. This research contributes to the development of new therapeutic agents (Yan et al., 2006).

Synthesis of Structurally Related Compounds

The synthesis of related compounds, such as 4-oxo-2-butenoic acids, has been investigated. These studies contribute to a better understanding of synthetic routes and the development of new chemical entities (Uguen et al., 2021).

Future Directions

The pyrrolidine scaffold is of great interest in drug discovery due to its versatility and the possibility of generating structural diversity . Future research may focus on designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-[(3S,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-6-13(7-9(8)5-10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMQYTCHWMLLLA-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid

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